Bis(dichlorophosphoryl)methane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to bis(dichlorophosphoryl)methane involves various chemical reactions, including the reaction of sodium O-alkyldithiocarbonates with dichloromethane catalyzed by polyethylenglycol, leading to bis(alkoxythiocarbonylthio)methanes (Benavente, C., Díaz, P., & Vega, J., 1996). Another approach is the synthesis of bis(2-chloroethoxy)methane by reacting ethylene chlorohydrin and oligopolyformaldehyde under sulfuric acid catalysis (Bai, Y., Tang, X., Zhou, K., & Zhang, C., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to bis(dichlorophosphoryl)methane has been characterized using various spectroscopic methods. For instance, gas-phase electron diffraction and vibrational spectroscopy have been employed to investigate the structure and conformational equilibrium of bis(dichlorophosphoryl)methane (Novikov, V., Kolomeets, V. I., Vilkov, L., Yarkov, A., Raevskii, O. A., Kurkin, A., & Novikova, Z. S., 1986).
Chemical Reactions and Properties
The chemical reactions and properties of bis(dichlorophosphoryl)methane derivatives highlight their reactivity and potential application in various fields. The aminolysis of bis(alkoxythiocarbonylthio)methanes with monoalkylamines, catalyzed by dichloromethane and polyethylenglycol, results in the formation of 5-alkyl-1,3,5-dithiazinane and dialkylcarbamothioate (Benavente, C., Díaz, P., & Vega, J., 1996).
Physical Properties Analysis
The study of bis(dichlorophosphoryl)methane and its derivatives also encompasses the investigation of their physical properties, such as thermal stability and crystal structure. For example, bis-(di-2-ethylbutylphosphinyl)-methane forms crystalline complexes with uranium(VI) nitrate and thorium nitrate, showcasing high thermal stability (Parker, J. R., & Banks, C. V., 1965).
Chemical Properties Analysis
The chemical properties of bis(dichlorophosphoryl)methane derivatives are characterized by their reactivity in various chemical reactions. For instance, the oxidation of bis(2-hydroxy-1-naphthyl)methane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone leads to the formation of novel compounds, highlighting the compound's oxidative reactivity (Kasturi, T. R., Rajasekhar, B., Raju, G., Reddy, G. M., Sivaramakrishnan, R., Ramasubbu, N., & Venkatesan, K., 1984).
Scientific Research Applications
Oxidized Bis(indolyl)methane as a Colorimetric Sensor : This study discusses oxidized bis(indolyl)methane as a selective colorimetric sensor for fluoride ions in aprotic solvents and for weak acidic species in water-containing media. The color change is due to deprotonation/protonation of the compound (He et al., 2006).
Structural and Conformational Study of Bis(dichlorophosphoryl)methane : A study using gas-phase electron diffraction and vibrational spectroscopy to determine the structural parameters of bis(dichlorophosphoryl)methane, including bond lengths and angles, and the existence of two conformers (Novikov et al., 1986).
Bis(diethylphosphino)methane in Complex Synthesis : Research on the use of bis(diethylphosphino)methane as a bridging ligand for synthesizing diiridium, dirhodium, and iridium/rhodium complexes. This study could provide insights into similar applications for bis(dichlorophosphoryl)methane (Slaney et al., 2012).
Toxicology and Carcinogenesis Studies of Bis(2-chloroethoxy)methane : This research explores the toxicological and carcinogenic properties of bis(2-chloroethoxy)methane, which could offer comparative insights into the safety and handling of bis(dichlorophosphoryl)methane (National Toxicology Program, 2011).
Antibacterial and Anti-inflammatory Activities of Bis(indolyl)methane : A study synthesizing bis(indolyl)methane compounds and evaluating their antibacterial and anti-inflammatory activities. This could hint at potential biomedical applications of bis(dichlorophosphoryl)methane (Sarva et al., 2016).
Safety And Hazards
properties
IUPAC Name |
bis(dichlorophosphoryl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4O2P2/c2-8(3,6)1-9(4,5)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYCDTWIOCJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407940 | |
Record name | Bis(dichlorophosphoryl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorophosphoryl)methane | |
CAS RN |
1499-29-2 | |
Record name | Bis(dichlorophosphoryl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenebis(phosphonic dichloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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